molecular formula C20H22ClN5O3 B11213294 5-(3-Chloro-4-ethoxyphenyl)-7-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

5-(3-Chloro-4-ethoxyphenyl)-7-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B11213294
M. Wt: 415.9 g/mol
InChI Key: AINBGVWINWHKGP-UHFFFAOYSA-N
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Description

5-(3-CHLORO-4-ETHOXYPHENYL)-7-(2,3-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE is a complex organic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, with various substituents attached to the phenyl rings

Preparation Methods

The synthesis of 5-(3-CHLORO-4-ETHOXYPHENYL)-7-(2,3-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Substitution Reactions: Introduction of the chlorine, ethoxy, and methoxy groups through nucleophilic substitution reactions.

    Cyclization: Formation of the fused tetrazolopyrimidine structure through cyclization reactions involving the intermediate compounds.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

5-(3-CHLORO-4-ETHOXYPHENYL)-7-(2,3-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The chlorine, ethoxy, and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-CHLORO-4-ETHOXYPHENYL)-7-(2,3-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

5-(3-CHLORO-4-ETHOXYPHENYL)-7-(2,3-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE can be compared with other similar compounds, such as:

    Tetrazolopyrimidines: Compounds with similar core structures but different substituents.

    Phenyl-substituted Tetrazoles: Compounds with phenyl rings substituted with various functional groups.

The uniqueness of 5-(3-CHLORO-4-ETHOXYPHENYL)-7-(2,3-DIMETHOXYPHENYL)-4H,5H,6H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H22ClN5O3

Molecular Weight

415.9 g/mol

IUPAC Name

5-(3-chloro-4-ethoxyphenyl)-7-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H22ClN5O3/c1-4-29-17-9-8-12(10-14(17)21)15-11-16(26-20(22-15)23-24-25-26)13-6-5-7-18(27-2)19(13)28-3/h5-10,15-16H,4,11H2,1-3H3,(H,22,23,25)

InChI Key

AINBGVWINWHKGP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2CC(N3C(=NN=N3)N2)C4=C(C(=CC=C4)OC)OC)Cl

Origin of Product

United States

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